molecular formula C6H15NO B082855 4-(Dimethylamino)butan-1-ol CAS No. 13330-96-6

4-(Dimethylamino)butan-1-ol

Cat. No. B082855
CAS RN: 13330-96-6
M. Wt: 117.19 g/mol
InChI Key: QCTOLMMTYSGTDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Dimethylamino)butan-1-ol derivatives involves various chemical methods. For instance, a series of 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized and evaluated for their analgesic and anti-inflammatory activities, showcasing the versatility of this compound in synthesizing bioactive derivatives (Menozzi et al., 2000). Another study focused on the synthesis of an extended π-conjugated chromophore based on a 4-(dimethylamino)phenyl derivative, highlighting the compound's utility in developing new materials with optical properties (Antony et al., 2019).

Molecular Structure Analysis

Molecular structure analysis reveals the compound's potential in forming various hydrogen bonding interactions, crucial for its chemical behavior and applications in material science. For example, the crystal structure of a new extended π-conjugated material based on a methyl pyridinium compound showcases the importance of hydrogen bonding in stabilizing the structure and influencing its optical properties (Antony et al., 2019).

Chemical Reactions and Properties

4-(Dimethylamino)butan-1-ol undergoes various chemical reactions, demonstrating its reactivity and utility in synthesizing complex molecules. For instance, its derivatives have been synthesized for applications in antituberculosis activity, indicating its potential in medicinal chemistry (Omel’kov et al., 2019).

Physical Properties Analysis

The physical properties of 4-(Dimethylamino)butan-1-ol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields, including materials science and pharmaceuticals. Studies on new materials based on this compound emphasize the role of physical properties in determining their utility and performance in specific applications (Antony et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(Dimethylamino)butan-1-ol, such as its reactivity with other compounds, ability to form hydrogen bonds, and participation in various chemical reactions, are foundational to its applications in synthesis and materials science. Its ability to form extended π-conjugated systems with nonlinear optical properties showcases the chemical versatility and potential applications of this compound (Antony et al., 2019).

Scientific Research Applications

  • Antituberculosis Activity : A derivative of 4-(dimethylamino)butan-1-ol, specifically 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, exhibited significant antituberculosis activity and is in the final stages of clinical trials for clinical practice use (Omel’kov, Fedorov, & Stepanov, 2019).

  • Analgesic, Anti-inflammatory, and Anti-aggregating Properties : Another study synthesized derivatives of 4-(dimethylamino)butan-1-ol with various substitutions, finding that they displayed analgesic and anti-inflammatory activities, and strong platelet anti-aggregating properties (Menozzi et al., 2000).

  • Stereochemical Analysis in Amino-Carbonyl Compounds : Research into the stereochemistry of amino-carbonyl compounds, including 4-dimethylamino-2,4-diphenyl-butan-2-ol, contributed to the understanding of the absolute and relative configurations of these molecules (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

  • Anti-histaminic Properties : A study on the dehydration of 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol led to the isolation of isomers with significant anti-histaminic properties. The study also explored structural influences on activity (Casy & Parulkar, 1969).

  • Peroxyl-Radical-Scavenging Activity : An exploratory study on 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, which are structurally related to 4-(dimethylamino)butan-1-ol, focused on their radical scavenging activity. This study provided insights into the antioxidative properties of these compounds (Stobiecka et al., 2016).

  • T-butoxycarbonylation of Amines : 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, derived from 4-(dimethylamino)butan-1-ol, was identified as a stable compound effective in the t-butoxycarbonylation of amines (Guibe-jampel & Wakselman, 1971).

  • Nonlinear Optical Analysis : Research on extended π-conjugated materials based on methyl pyridinium compounds, including derivatives of 4-(dimethylamino)butan-1-ol, provided insights into their crystal structure, thermal, linear, and nonlinear optical properties (Antony et al., 2019).

Safety And Hazards

“4-(Dimethylamino)butan-1-ol” is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is also classified as a combustible liquid . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-(dimethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTOLMMTYSGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158052
Record name 4-(Dimethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)butan-1-ol

CAS RN

13330-96-6
Record name 4-(Dimethylamino)-1-butanol
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Record name 4-(Dimethylamino)butan-1-ol
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Record name 13330-96-6
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Record name 4-(Dimethylamino)butan-1-ol
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Record name 4-(dimethylamino)butan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Lu, J Liu, Y Zhang, F Liu, L Zeng, R Peng… - European Journal of …, 2018 - Elsevier
Using a dengue replicon cell line-based screening, we identified 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (10a) as a potent …
Number of citations: 19 www.sciencedirect.com
L Porosa, H Deng, J Bedard, AJ Lough… - …, 2016 - Wiley Online Library
A library of precursor and functionally active quaternary ammonium cations (QACs) for use as corrosion resistant and or antimicrobial coatings, or alternatively as polymer modifiers, is …
N Vicker, L Burgess, IS Chuckowree… - Journal of medicinal …, 2002 - ACS Publications
A series of substituted angular benzophenazines were prepared using a new synthetic route via a novel regiocontrolled condensation of 1,2-naphthoquinones and 2,3-diaminobenzoic …
Number of citations: 163 pubs.acs.org
C Mertens, R Aksakal, N Badi, FE Du Prez - Polymer Chemistry, 2021 - pubs.rsc.org
Polyampholytes, widely investigated for their distinct properties, are typically prepared via conventional polymerisation techniques. This results in an ensemble of polymer chains with …
Number of citations: 9 pubs.rsc.org
F Lehmann, EA Currier, B Clemons, LK Hansen… - Bioorganic & medicinal …, 2009 - Elsevier
A series of analogs of the non-peptidic urotensin II receptor agonist N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide (FL104) has been synthesized and evaluated …
Number of citations: 13 www.sciencedirect.com
M Lemurell, J Ulander, S Winiwarter… - Journal of Medicinal …, 2015 - ACS Publications
A drug discovery program in search of novel 5-lipoxygenase activating protein (FLAP) inhibitors focused on driving a reduction in lipophilicity with maintained or increased ligand …
Number of citations: 39 pubs.acs.org
PD Risel - 2020 - opus4.kobv.de
The M2 muscarinic acetylcholine receptor (M2R) belongs to a highly conserved five-membered family within the class A of G protein-coupled receptors (GPCRs).5-7 The five subtypes …
Number of citations: 3 opus4.kobv.de
Y Rao, Z Xu, YT Hu, C Li, YH Xu, QQ Song, H Yu… - European journal of …, 2020 - Elsevier
Discovery of novel anti-obesity agents is a challenging and promising research area. Based on our previous works, we synthesized 40 novel β-indoloquinazoline analogues by altering …
Number of citations: 10 www.sciencedirect.com
N Böhnke - 2008 - Cuvillier Verlag
Number of citations: 4

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